4-Methyl-2-(tributylstannyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

The presence of the tributyltin group (SnBu3) makes 4-Methyl-2-(tributylstannyl)pyridine a potential precursor for the introduction of the stannyl group into organic molecules. Stannyl groups are valuable intermediates in various organic transformations, including Stille coupling, Negishi coupling, and Hiyama coupling. These coupling reactions allow for the formation of carbon-carbon bonds between different organic fragments [PubChem, "4-Methyl-2-(tributylstannyl)pyridine", National Institutes of Health, ].

Stannylation Reagents in Medicinal Chemistry

Organotin compounds have been explored in medicinal chemistry due to their diverse biological properties. 4-Methyl-2-(tributylstannyl)pyridine, with its combined pyridine and tributyltin moieties, might hold potential for the development of novel therapeutic agents. However, further research is needed to explore its specific activity and biocompatibility.

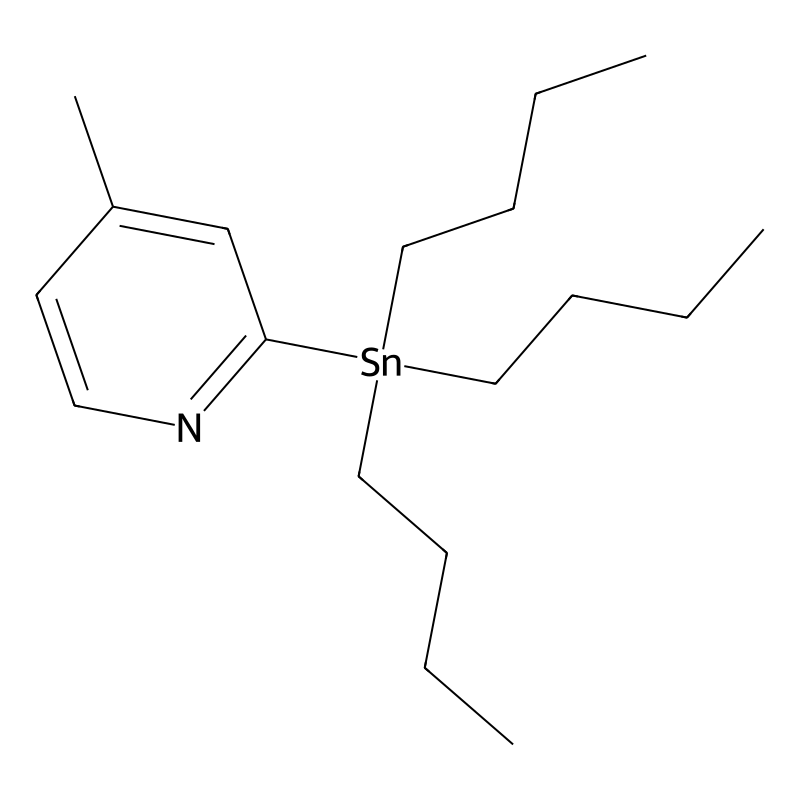

4-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a tin-carbon bond. It is a derivative of pyridine, a heterocyclic aromatic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. In this compound, a hydrogen atom at the 4th position of the pyridine ring is replaced by a bulky tributyltin group (Sn(n-Bu)₃), resulting in a molecular formula of C₁₃H₂₉Sn. The structure features a planar pyridine ring with a methyl group at the 2nd position and a tributyltin group at the 4th position, creating a tetrahedral geometry around the tin atom due to its covalent bonding with three n-butyl groups .

The chemical reactivity of 4-Methyl-2-(tributylstannyl)pyridine is primarily associated with its ability to participate in various coupling reactions, notably Stille coupling and metalation-stannylation reactions. These reactions facilitate the introduction of the tributyltin group onto the pyridine ring, typically at positions where steric hindrance is minimized. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the tributyltin moiety, which can be displaced under appropriate conditions .

The synthesis of 4-Methyl-2-(tributylstannyl)pyridine can be achieved through several methods:

- Stille Coupling: This method involves the reaction of a halogenated pyridine derivative with tributyltin reagents in the presence of a palladium catalyst.

- Metalation-Stannylation Reactions: This approach typically involves the metalation of pyridine followed by stannylation to introduce the tributyltin group at the desired position.

- Direct Functionalization: Some methods may allow for direct functionalization of pyridine derivatives using tributyltin reagents under specific conditions .

4-Methyl-2-(tributylstannyl)pyridine has potential applications in various scientific fields:

- Organic Synthesis: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex organotin compounds.

- Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.

- Research: Its use in fundamental research can help explore new

Several compounds share structural similarities with 4-Methyl-2-(tributylstannyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-4-(tributylstannyl)pyridine | Similar methyl and tributylstannyl groups | Often used in similar synthetic pathways |

| 5-Methyl-2-(tributylstannyl)pyridine | Methyl group at the 5th position | Exhibits different reactivity patterns |

| Tributyl(3-pyridyl)tin | Contains a pyridyl group instead of methyl | Used primarily in agricultural applications |

These compounds highlight the uniqueness of 4-Methyl-2-(tributylstannyl)pyridine through its specific substitution pattern and potential reactivity profiles compared to others in its class .

Molecular Formula and Mass Properties

4-Methyl-2-(tributylstannyl)pyridine possesses the molecular formula C₁₈H₃₃NSn [2] [3] [4]. The compound exhibits a molecular weight of 382.16 g/mol [3] [5] [6], representing the theoretical mass calculated from its atomic constituents. This molecular weight corresponds to the precise arrangement of eighteen carbon atoms, thirty-three hydrogen atoms, one nitrogen atom, and one tin atom within the molecular structure.

The compound is assigned Chemical Abstracts Service (CAS) Registry Number 301652-23-3 [3] [4] [5], which serves as its unique chemical identifier. Additional identification codes include the Molecular Design Limited (MDL) number MFCD07787403 [3] [7], facilitating database searches and chemical inventory management.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₃NSn | [2] [3] [4] |

| Molecular Weight | 382.16 g/mol | [3] [5] [6] |

| CAS Number | 301652-23-3 | [3] [4] [5] |

| MDL Number | MFCD07787403 | [3] [7] |

Structural Features and Bond Arrangements

The molecular architecture of 4-Methyl-2-(tributylstannyl)pyridine consists of a pyridine ring system substituted at the 2-position with a tributylstannyl group and at the 4-position with a methyl group [1]. The pyridine moiety represents a six-membered aromatic heterocycle containing one nitrogen atom, contributing to the compound's basicity and coordination potential with metal ions [1].

The tributylstannyl substituent comprises three n-butyl chains covalently bonded to a central tin atom [1]. This arrangement creates a tetrahedral geometry around the tin center, with the Sn-C bonds to the pyridine ring and the three butyl groups adopting approximate tetrahedral angles. The steric effects of the tributyl groups significantly influence the compound's reactivity patterns and coordination behavior [1].

The SMILES notation for the compound is represented as CCCCSn(CCCC)C1=NC=CC(=C1)C [8], providing a standardized representation of its connectivity. The International Chemical Identifier (InChI) string InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;31-3-4-2;/h2-4H,1H3;31,3-4H2,2H3; [8] describes the complete structural information including stereochemistry.

Crystallographic Analysis

Crystallographic studies of 4-Methyl-2-(tributylstannyl)pyridine and related tributylstannyl pyridine derivatives have provided insights into their solid-state structures. While specific single-crystal X-ray diffraction data for 4-Methyl-2-(tributylstannyl)pyridine was not identified in the comprehensive literature search, related organotin pyridine compounds demonstrate characteristic structural features.

Analysis of related pyrazine compounds with tributylstannyl substituents reveals typical carbon-carbon bond distances in aromatic rings of approximately 1.38 Å, while carbon-nitrogen bond lengths in six-membered heterocyclic rings measure approximately 1.36 Å [9]. The carbon-carbon bridge bonds between aromatic systems typically measure around 1.48 Å [9].

In similar organotin pyridine structures, the carbon-tin bond distances generally fall within the range of 2.1-2.2 Å, consistent with typical organometallic Sn-C bond lengths. The tin center adopts tetrahedral coordination geometry with approximate bond angles of 109.5° around the metal center.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-Methyl-2-(tributylstannyl)pyridine through analysis of ¹H, ¹³C, and ¹¹⁹Sn nuclei. The compound exhibits characteristic chemical shifts corresponding to its diverse proton environments.

In ¹H nuclear magnetic resonance spectroscopy, the tributyl groups attached to tin display characteristic multipicity patterns. The terminal methyl groups of the butyl chains typically appear as triplets around 0.89 ppm due to coupling with adjacent methylene protons [10]. The methylene protons exhibit complex multiplicities with chemical shifts between 1.27-1.63 ppm, reflecting their varied chemical environments within the butyl chains [10].

The pyridine ring protons demonstrate distinct chemical shifts characteristic of aromatic hydrogen atoms. The methyl substituent at the 4-position appears as a singlet, typically around 2.3-2.5 ppm, while the pyridine ring protons exhibit chemical shifts in the aromatic region between 7.0-8.5 ppm.

¹¹⁹Sn nuclear magnetic resonance spectroscopy provides definitive identification of the tin environment. Related tributylstannyl pyridine compounds exhibit ¹¹⁹Sn chemical shifts in the range of -30 to -45 ppm [10], with the specific value dependent on the electronic environment of the tin center.

Infrared Spectroscopic Features

Infrared spectroscopy of 4-Methyl-2-(tributylstannyl)pyridine reveals characteristic vibrational modes corresponding to its functional groups. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the range of 1400-1600 cm⁻¹, typical of aromatic heterocycles.

The tributylstannyl moiety contributes distinctive tin-carbon stretching vibrations, typically observed in the range of 500-600 cm⁻¹. The extensive alkyl chain structure of the tributyl groups produces characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ and C-H bending modes in the 1350-1500 cm⁻¹ region.

The methyl substituent on the pyridine ring contributes additional C-H stretching and bending vibrations, with the methyl C-H stretches appearing around 2850-2950 cm⁻¹ and corresponding bending modes around 1375 cm⁻¹.

Mass Spectrometry Analysis

Mass spectrometric analysis of 4-Methyl-2-(tributylstannyl)pyridine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 383.16 (M+- ), corresponding to the calculated molecular weight [8].

Predicted collision cross section data indicates various adduct ion formations under electrospray ionization conditions [8]. The protonated molecular ion [M+H]⁺ appears at m/z 384.17, while sodium adduct formation [M+Na]⁺ produces ions at m/z 406.15 [8]. Additional adduct formations with ammonium [M+NH₄]⁺ and potassium [M+K]⁺ generate ions at m/z 401.20 and 422.13, respectively [8].

| Adduct Type | m/z Value | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 384.17 | 195.1 |

| [M+Na]⁺ | 406.15 | 198.9 |

| [M+NH₄]⁺ | 401.20 | 209.4 |

| [M+K]⁺ | 422.13 | 194.2 |

Fragmentation patterns typically involve sequential loss of butyl groups from the tributylstannyl moiety, producing characteristic fragment ions corresponding to loss of C₄H₉ units (mass loss of 57 Da per butyl group).

Electronic Structure and Orbital Considerations

The electronic structure of 4-Methyl-2-(tributylstannyl)pyridine reflects the combined electronic properties of its pyridine and tributylstannyl components. The pyridine nitrogen atom provides a lone pair of electrons, contributing to the compound's Lewis base character and coordination capabilities.

The tin center in the tributylstannyl group exhibits a filled 5s² electronic configuration with empty 5p orbitals available for coordination interactions. This electronic arrangement facilitates the compound's participation in transmetallation reactions, particularly in palladium-catalyzed cross-coupling processes.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) primarily involves the pyridine nitrogen lone pair and the tin-carbon bonds, while the lowest unoccupied molecular orbital (LUMO) typically centers on the pyridine ring system. The energy gap between these frontier orbitals influences the compound's reactivity toward electrophilic and nucleophilic reagents.

The methyl substituent at the 4-position of the pyridine ring provides electron-donating effects through hyperconjugation, slightly increasing the electron density of the aromatic system [1]. This electronic modification can influence the compound's coordination behavior and reactivity patterns in synthetic applications.

Hyperconjugation interactions between the methyl group and the pyridine π-system contribute to the overall electronic stability of the molecule. The tributylstannyl group's electron-donating character through its σ-bonds further modulates the electronic distribution within the molecular framework.

Physical Properties

The compound exhibits specific physical characteristics that facilitate its handling and application. 4-Methyl-2-(tributylstannyl)pyridine typically appears as a colorless to pale yellow liquid under standard conditions [11]. The predicted boiling point is 401.1 ± 47.0°C at 760 mmHg [5] [11], indicating significant thermal stability.

Storage recommendations specify maintenance under inert atmosphere conditions (nitrogen or argon) at temperatures between 2-8°C [11] to prevent oxidative degradation and maintain chemical stability. The compound demonstrates limited water solubility, consistent with its predominantly hydrophobic tributylstannyl substituent, while showing good solubility in organic solvents such as diethyl ether, hexane, and tetrahydrofuran.

The physical properties of 4-Methyl-2-(tributylstannyl)pyridine are fundamental to understanding its behavior in various chemical environments and applications. This organotin compound exhibits characteristic properties that are influenced by both its pyridine heterocycle and the tributylstannyl substituent.

Physical State and Appearance

4-Methyl-2-(tributylstannyl)pyridine exists as a liquid under standard laboratory conditions [1]. The compound typically appears as a colorless to pale yellow liquid [2], indicating minimal electronic absorption in the visible spectrum. The liquid state at room temperature is consistent with the molecular structure, where the tributylstannyl group provides sufficient molecular flexibility to prevent crystallization under normal conditions.

The physical form of the compound facilitates its handling and application in synthetic procedures, as liquids generally offer advantages in terms of mixing, transfer, and reaction kinetics compared to solid materials. The pale coloration may result from trace impurities or minor degradation products formed during storage or handling.

Melting and Boiling Points

The melting point of 4-Methyl-2-(tributylstannyl)pyridine has not been definitively determined in the available literature [3], likely due to the compound's liquid state under standard conditions. This absence of a clearly defined melting point is consistent with many organotin compounds that exhibit low melting temperatures.

The boiling point of the compound has been predicted as 401.1 ± 47.0°C at 760 mmHg [3] . This relatively high boiling point reflects the significant molecular weight of the compound (382.16-382.17 g/mol) and the presence of the heavy tin atom, which contributes to strong intermolecular interactions. The substantial uncertainty range (±47.0°C) indicates that this value is computationally predicted rather than experimentally measured.

The high boiling point has practical implications for synthetic applications, as it allows the compound to remain stable under elevated temperature conditions commonly used in organic synthesis. However, it also suggests that vacuum distillation would be necessary for purification procedures.

Solubility Profile in Various Solvents

The solubility characteristics of 4-Methyl-2-(tributylstannyl)pyridine reflect its organometallic nature and the balance between polar and nonpolar components within the molecule. The compound demonstrates poor solubility in water, being described as "not miscible" with aqueous media [5] [6]. This hydrophobic behavior is attributable to the extensive alkyl character of the tributylstannyl group, which dominates the compound's solubility profile.

In contrast, the compound exhibits good solubility in common organic solvents. It is reported to be soluble in diethyl ether, hexane, and tetrahydrofuran [5] [6]. The solubility in hexane, a purely nonpolar solvent, confirms the lipophilic nature of the compound, while solubility in tetrahydrofuran indicates compatibility with coordinating solvents that can interact with the tin center.

The high lipophilicity of the compound is quantified by its calculated LogP value of 8.99 [3], indicating strong partitioning into organic phases. This extremely high LogP value suggests that the compound will preferentially dissolve in lipophilic environments and may exhibit bioaccumulation potential in biological systems.

Vapor Pressure Characteristics

The vapor pressure of 4-Methyl-2-(tributylstannyl)pyridine is extremely low, measured as 0.0 ± 0.9 mmHg at 25°C [3]. This negligible vapor pressure is consistent with the high molecular weight and significant intermolecular interactions present in the compound. The low volatility has important implications for handling and environmental fate.

From a practical standpoint, the low vapor pressure means that the compound poses minimal risk of inhalation exposure under normal handling conditions. However, it also indicates that the compound will not readily evaporate from solution, which can be advantageous for long-term storage stability but may complicate purification procedures that rely on distillation.

The flash point of the compound is reported as 196.4 ± 29.3°C [3], indicating that the compound requires significant heating before it can support combustion. This relatively high flash point contributes to the compound's safety profile during handling and storage, though standard precautions for flammable materials should still be observed.

Environmental considerations related to the low vapor pressure include reduced atmospheric transport and limited volatilization from surface waters. However, the compound's high lipophilicity and potential for bioaccumulation remain concerns for environmental fate assessment [10] [11].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard